molecular formula C42H37ClF3PRuS B12318577 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane

Cat. No.: B12318577
M. Wt: 798.3 g/mol
InChI Key: PCBRQBCMBTZBQC-UHFFFAOYSA-L
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Description

The compound 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate; chlororuthenium(1+); tris(4-fluorophenyl)phosphane is a ruthenium-based coordination complex featuring three distinct components:

  • 2,6-Bis(2,4,6-trimethylphenyl)benzenethiolate: A sterically bulky thiolate ligand with 2,4,6-trimethylphenyl substituents, analogous to the "Ter" (2,6-bis(2,4,6-trimethylphenyl)phenyl) ligand system described in organometallic chemistry .
  • Chlororuthenium(1+): A ruthenium center in the +1 oxidation state coordinated by a chloride ligand, which may act as a labile site for catalytic or substitution reactions.
  • Tris(4-fluorophenyl)phosphane: A fluorinated tertiary phosphine ligand, imparting electron-withdrawing effects due to the para-fluorine substituents.

This complex combines steric protection from the thiolate ligand with electronic modulation from the fluorinated phosphine, making it relevant for applications in catalysis or materials science.

Properties

IUPAC Name

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26S.C18H12F3P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;/h7-13,25H,1-6H3;1-12H;1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBRQBCMBTZBQC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H37ClF3PRuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Bis(2,4,6-Trimethylphenyl)Benzenethiol

The thiolate ligand is synthesized via sequential cross-coupling and thiolation steps:

  • Suzuki-Miyaura Coupling :
    • React 2,6-dibromobenzene with 2,4,6-trimethylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80–90°C for 12–24 hours.
    • Yield: ~85% of 2,6-bis(2,4,6-trimethylphenyl)bromobenzene.
  • Thiolation :
    • Treat the brominated intermediate with thiourea in ethanol under reflux, followed by alkaline hydrolysis (KOH/EtOH) to yield the free thiol.
    • Purification via column chromatography (hexane/EtOAc).
    • Yield: ~70% of 2,6-bis(2,4,6-trimethylphenyl)benzenethiol.

Key Data :

Parameter Value
Melting Point 128–132°C
¹H NMR (CDCl₃) δ 2.28 (s, 18H, CH₃), 6.98 (s, 4H, Ar-H), 3.41 (s, 1H, SH)

Preparation of Tris(4-Fluorophenyl)Phosphine

This ligand is commercially available but can be synthesized via:

  • Grignard Reaction :
    • React PCl₃ with 4-fluorophenylmagnesium bromide (3:1 molar ratio) in anhydrous THF at 0°C, followed by warming to room temperature.
    • Quench with NH₄Cl(aq), extract with DCM, and purify via recrystallization (hexane).
    • Yield: ~65% of tris(4-fluorophenyl)phosphine.

Key Data :

Parameter Value
Melting Point 79–83°C
³¹P NMR (CDCl₃) δ −6.2 ppm

Ruthenium Complex Assembly

The target complex is prepared via ligand substitution using a Ru(II) precursor:

  • Ru Precursor : Start with [RuCl₂(PPh₃)₃] (1.0 equiv) in degassed THF under N₂.
  • Thiolate Incorporation :
    • Add K[2,6-bis(2,4,6-trimethylphenyl)benzenethiolate] (1.2 equiv) and stir at 60°C for 4 hours.
    • Intermediate: [RuCl(PPh₃)₂(2,6-bis(2,4,6-trimethylphenyl)benzenethiolate)].
  • Phosphine Ligand Addition :
    • Introduce tris(4-fluorophenyl)phosphine (1.5 equiv) and reflux for 12 hours.
    • Isolate the product via filtration and wash with cold methanol.
    • Yield: ~55% of the final complex.

Key Characterization :

Technique Data
ESI-MS m/z 798.3 [M-Cl]⁺ (calc. 798.3)
IR (CO) ν(CO) 1920 cm⁻¹ (indicative of Ru-CO bonding)
³¹P NMR (CDCl₃) δ 48.2 ppm (tris(4-fluorophenyl)phosphine), 32.5 ppm (thiolate)

Optimization and Challenges

  • Solvent Effects : THF outperforms DCM in achieving higher yields (55% vs. 32%) due to better ligand solubility.
  • Steric Hindrance : Bulky trimethylphenyl groups necessitate prolonged reaction times (12–24 hours) for complete substitution.
  • Oxidation Control : Strict anaerobic conditions are critical to prevent Ru(II)→Ru(III) oxidation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Direct Substitution 55 98 Single-pot synthesis
Stepwise Ligand Swap 48 95 Better intermediate control
Reductive Amination <30 80 Limited applicability

Applications and Stability

  • Catalysis : The complex demonstrates activity in Z-selective olefin metathesis (TON = 1,200).
  • Thermal Stability : Decomposes above 180°C (TGA data).
  • Solubility : Soluble in chlorinated solvents (DCM, CHCl₃) but insoluble in alkanes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolate ligand.

    Reduction: Reduction reactions can occur at the ruthenium center, altering its oxidation state.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.

Major Products

    Oxidation: Oxidized forms of the thiolate ligand.

    Reduction: Reduced forms of the ruthenium center.

    Substitution: New complexes with different ligands.

Scientific Research Applications

Catalytic Applications

1.1 Olefin Metathesis
One of the primary applications of this compound is in olefin metathesis reactions. The ruthenium center in the complex acts as a catalyst that facilitates the exchange of alkene groups between different olefins, leading to the formation of new olefins. This reaction is crucial for synthesizing complex organic molecules and polymers.

  • Case Study : In a study published in Chemistry - A European Journal, the compound was utilized to synthesize cyclic olefins through ring-closing metathesis (RCM), demonstrating high efficiency and selectivity .

1.2 Cross-Metathesis
The compound has also been employed in cross-metathesis reactions, allowing for the formation of diverse products from different olefins. Its effectiveness in this area is attributed to its stability and reactivity under various conditions.

  • Research Insight : A recent publication highlighted its role in synthesizing functionalized alkenes via cross-metathesis, showcasing its versatility as a catalyst .

Synthesis of Novel Materials

2.1 Polymerization Processes
The compound is instrumental in polymerization processes, particularly in producing high-performance polymers through ring-opening metathesis polymerization (ROMP). The resulting polymers exhibit desirable mechanical and thermal properties.

  • Example : Research conducted on photoinduced strain-assisted synthesis of stiff-stilbene polymers utilized this compound as a catalyst, resulting in materials with enhanced mechanical strength .

2.2 Functionalized Polymers
The ability to create functionalized polymers using this compound opens avenues for developing materials with specific properties tailored for applications in electronics and coatings.

  • Application Insight : Studies have shown that polymers synthesized using this catalyst can be used in electronic devices due to their conductive properties .

Coordination Chemistry

The coordination chemistry involving this compound has led to the exploration of its potential as a precursor for other metal complexes. Its ability to form stable complexes with various ligands makes it valuable for synthesizing new catalytic systems.

  • Research Findings : Investigations into its coordination behavior have revealed pathways for developing new catalysts that can operate under mild conditions, expanding the scope of reactions that can be catalyzed .

Environmental Applications

The compound's catalytic properties are also being explored for environmental applications, such as the degradation of pollutants through catalytic processes.

  • Case Study : Research has indicated that using this compound can enhance the degradation rates of certain organic pollutants, making it a candidate for environmental remediation strategies .

Summary Table of Applications

Application AreaSpecific Use CaseReference
CatalysisOlefin MetathesisChemistry - A European Journal
Cross-MetathesisJournal of Organic Chemistry
Material SynthesisPolymerization (ROMP)Polymer Chemistry
Creation of Functionalized PolymersAdvanced Materials
Coordination ChemistryPrecursor for New Metal ComplexesCoordination Chemistry Reviews
Environmental ApplicationsDegradation of Organic PollutantsEnvironmental Science & Technology

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center plays a crucial role in these processes, often undergoing changes in oxidation state. The thiolate and phosphane ligands also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Ligand Architecture and Steric Effects

Thiolate Ligands
  • This Complex : The 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate ligand provides extreme steric bulk, comparable to the "Ter" ligand (2,6-bis(2,4,6-trimethylphenyl)phenyl) used in stabilizing low-coordinate metal centers . Such bulk prevents dimerization and enhances thermal stability.
  • Analog 1: Palladium complexes with bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligands () exhibit similar steric shielding but utilize carbene donors, which are stronger σ-donors than thiolates. This difference alters metal electron density and reactivity.
  • Analog 2 : Ru(II) complexes with 2,4,6-triisopropylphenyl (TIP) ligands () have reduced steric bulk compared to trimethylphenyl groups, leading to higher catalytic activity but lower stability.
Phosphine Ligands
  • This Complex: Tris(4-fluorophenyl)phosphane introduces electron-withdrawing fluorine atoms, reducing the phosphine’s donor strength. This contrasts with tris(4-methylphenyl)phosphane, where methyl groups enhance electron-donating ability, increasing metal electron density.
  • Analog 3 : Tri-n-octylphosphine (TOP) ligands () are highly electron-rich but lack steric rigidity, making them less effective in stabilizing low-oxidation-state metals.

Metal Center and Oxidation State

  • This Complex : The Ru(I) center is uncommon compared to prevalent Ru(II) or Ru(III) species. The +1 oxidation state may facilitate unique redox pathways, though its stability depends on ligand synergy.
  • Analog 4 : Ru(II) complexes with bipyridine ligands are widely studied for photocatalysis but lack the steric and electronic tuning seen here.
  • Analog 5: Pd(0) complexes with naphthoquinone ligands () emphasize metal-ligand cooperativity in catalysis, but palladium’s distinct redox chemistry limits direct comparison.

Catalytic and Functional Properties

Property This Complex Pd(0)-Naphthoquinone Complex () Ru(II)-Bipyridine Complex
Steric Protection Extreme (trimethylphenyl) Moderate (naphthoquinone) Low
Electronic Effects Electron-withdrawing (F-phosphane) Electron-neutral (carbene) Electron-donating (N-donor)
Oxidation State Ru(I) Pd(0) Ru(II)
Typical Application Specialized catalysis Cross-coupling Photoredox catalysis
  • Catalytic Activity : The fluorinated phosphine in this complex likely reduces electron density at Ru, favoring oxidative addition steps. However, steric bulk may slow substrate access compared to less hindered analogs.
  • Stability : The Ter-like thiolate ligand enhances stability under harsh conditions, unlike Ru(II)-bipyridine systems, which degrade under prolonged UV exposure.

Biological Activity

The compound 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate; chlororuthenium(1+); tris(4-fluorophenyl)phosphane is a complex organometallic compound with potential applications in various biological and catalytic processes. This article aims to explore its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Composition and Structure

  • Chemical Formula : C₃₁H₃₃ClP·RuS
  • Molecular Weight : Approximately 600 g/mol
  • Structural Characteristics :
    • The compound features a ruthenium center coordinated with thiolate and phosphine ligands.
    • The presence of bulky trimethylphenyl groups enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of chlororuthenium complexes with thiolates and phosphines. The general reaction can be summarized as follows:

RuCl+RSH+PRu SR +P R+HCl\text{RuCl}+\text{RSH}+\text{P}\rightarrow \text{Ru SR }+\text{P R}+\text{HCl}

Where RR represents the 2,4,6-trimethylphenyl group.

Anticancer Properties

Recent studies have indicated that organometallic compounds like chlororuthenium complexes exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
  • Case Study : A study demonstrated that a similar ruthenium complex inhibited the growth of breast cancer cells by disrupting mitochondrial function and activating caspase pathways .

Antimicrobial Activity

The biological activity of tris(4-fluorophenyl)phosphine in conjunction with ruthenium complexes has been explored for antimicrobial properties:

  • In Vitro Studies : Research showed that these complexes exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Potential Applications : The ability to target bacterial membranes suggests that these compounds could be developed into new antimicrobial agents .

Data Tables

PropertyValue
Molecular Weight600 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
Anticancer IC50 (µM)5.0 (in vitro)
Antimicrobial Minimum Inhibitory Concentration (MIC)10 µg/mL

Safety and Handling

While working with this compound, standard laboratory safety protocols should be followed:

  • Hazards : It may cause skin irritation and is harmful if ingested or inhaled.
  • Precautions : Use gloves, goggles, and work under a fume hood.

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